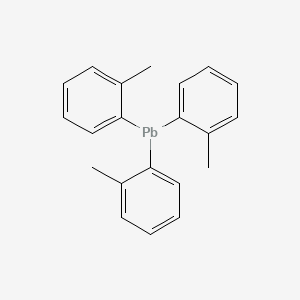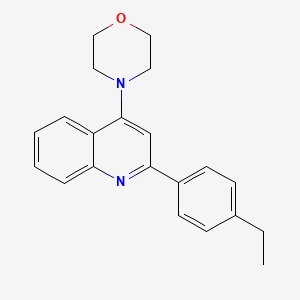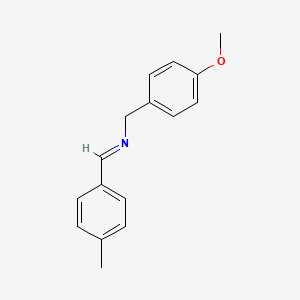![molecular formula C14H12S B11949948 [(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
[(E)-2-(Phenylsulfanyl)ethenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(E)-2-phenylethenyl]thio}benzene is an organic compound that features a thioether linkage between a phenylethenyl group and a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(E)-2-phenylethenyl]thio}benzene typically involves the reaction of a phenylethenyl halide with a thiol compound under basic conditions. One common method is the nucleophilic substitution reaction where the thiol group replaces the halide on the phenylethenyl group. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the thiol, making it a more reactive nucleophile.
Industrial Production Methods
Industrial production of {[(E)-2-phenylethenyl]thio}benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
化学反応の分析
Types of Reactions
{[(E)-2-phenylethenyl]thio}benzene can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
{[(E)-2-phenylethenyl]thio}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
作用機序
The mechanism of action of {[(E)-2-phenylethenyl]thio}benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thioether linkage can also undergo metabolic transformations, producing active metabolites that contribute to its overall effect.
類似化合物との比較
Similar Compounds
Benzylthioethers: Compounds with a similar thioether linkage but different substituents on the benzene ring.
Phenylethenyl derivatives: Compounds with variations in the substituents on the phenylethenyl group.
Uniqueness
{[(E)-2-phenylethenyl]thio}benzene is unique due to its specific combination of a phenylethenyl group and a thioether linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H12S |
|---|---|
分子量 |
212.31 g/mol |
IUPAC名 |
[(E)-2-phenylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C14H12S/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-12H/b12-11+ |
InChIキー |
NCSYOCXYJXZCGQ-VAWYXSNFSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/SC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C=CSC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)



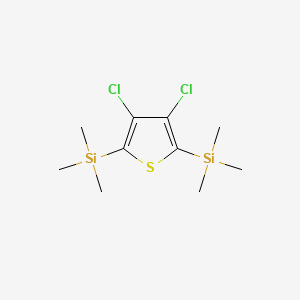
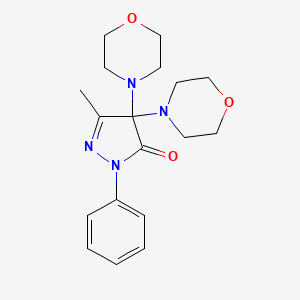
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11949899.png)


